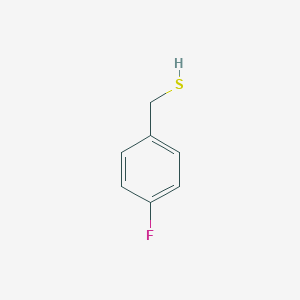

4-Fluorobenzyl mercaptan

Description

Contextualization within Fluorinated Organosulfur Chemistry

4-Fluorobenzyl mercaptan holds a distinct position within the broader field of fluorinated organosulfur chemistry. The introduction of a fluorine atom into an organic molecule can significantly alter its physical, chemical, and biological properties. In the case of this compound, the highly electronegative fluorine atom exerts a strong electron-withdrawing effect on the benzene (B151609) ring, influencing the reactivity of the benzylic protons and the acidity of the thiol group. This modification can enhance the compound's metabolic stability and binding affinity to biological targets, a desirable characteristic in drug design. rsc.org

The thiol group, on the other hand, is a versatile functional group known for its nucleophilicity and its ability to form disulfide bonds. The interplay between the fluorine atom and the mercaptan group in this compound results in a reagent with tailored reactivity, making it a valuable tool for introducing the fluorobenzylthio moiety into a wide range of molecular scaffolds.

Historical Overview of Research Trajectories

A significant challenge in the historical and ongoing use of mercaptans has been their potent and unpleasant odor. This has driven research into the development of odorless substitutes and more efficient, contained synthetic methods. researchgate.netthieme-connect.com

The application of this compound in drug discovery is documented in the early 21st century. For instance, a 2002 patent describes its use in the synthesis of (Z)-styryl benzylsulfones, a class of compounds investigated for their potential as radioprotective agents. googleapis.com This highlights a research trajectory where the unique properties of the fluorinated benzyl (B1604629) mercaptan were harnessed for specific therapeutic applications.

Contemporary Significance in Chemical Synthesis and Drug Discovery

In recent years, this compound has continued to be a valuable building block in both chemical synthesis and the quest for new pharmaceuticals. Its utility is demonstrated in the synthesis of a variety of bioactive molecules.

One notable application is in the development of potential anti-cancer agents. For example, it is a key reactant in the synthesis of bis(4-fluorobenzyl)trisulfide, an analog of a natural sulfur-containing compound that has shown a broad spectrum of antitumor activity. researchgate.net

Furthermore, research published in 2019 detailed the use of this compound in the synthesis of novel apocynin derivatives. One of these derivatives, 2-((4-fluorobenzyl)thio)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one, was investigated for its potential as an anti-glioma agent.

The versatility of this compound is also evident in its use in the synthesis of inhibitors for enzymes implicated in disease. For instance, it has been incorporated into molecules designed as tyrosinase inhibitors, which are of interest for treating hyperpigmentation disorders. rsc.org

Beyond medicinal chemistry, this compound has found applications in materials science. Its ability to form self-assembled monolayers on metal surfaces makes it useful for modifying the properties of electrodes in organic electronic devices, such as organic field-effect transistors (OFETs).

The fluorine-thiol displacement reaction represents a more modern application, where the thiol group of compounds like this compound can displace a fluorine atom in certain molecules, providing a novel method for peptide macrocyclization and stapling. nih.govresearchgate.netspringernature.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15894-04-9 | sigmaaldrich.com |

| Molecular Formula | C₇H₇FS | sigmaaldrich.com |

| Molecular Weight | 142.19 g/mol | sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | thermofisher.com |

| Boiling Point | 72-74 °C at 15 mmHg | sigmaaldrich.com |

| Density | 1.157 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | 1.545 at 20 °C | sigmaaldrich.com |

Table 2: Research Applications of this compound

| Application Area | Specific Use | Compound(s) Synthesized | Reference(s) |

| Medicinal Chemistry | Synthesis of anti-glioma agent precursors | 2-((4-fluorobenzyl)thio)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |

| Medicinal Chemistry | Synthesis of radioprotective agents | (Z)-styryl benzylsulfones | googleapis.com |

| Medicinal Chemistry | Synthesis of tyrosinase inhibitors | 4-(4-fluorobenzyl)piperazine-based compounds | rsc.org |

| Medicinal Chemistry | Synthesis of anti-tumor agents | Bis(4-fluorobenzyl)trisulfide | researchgate.net |

| Materials Science | Electrode surface modification in OFETs | Self-assembled monolayers | |

| Peptide Chemistry | Peptide macrocyclization and stapling | Stapled peptides via fluorine-thiol displacement | nih.govresearchgate.netspringernature.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(4-fluorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTRHMNWVZRZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166544 | |

| Record name | p-Fluorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15894-04-9 | |

| Record name | 4-Fluorobenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15894-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorotoluene-alpha-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015894049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Fluorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluorotoluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of 4 Fluorobenzyl Mercaptan

Established Synthetic Routes to 4-Fluorobenzyl Mercaptan

The synthesis of this compound, also known as (4-fluorophenyl)methanethiol, is well-established in organic chemistry, primarily proceeding from its corresponding halide. Two principal methods are widely recognized for their reliability and effectiveness.

The first common route involves the reaction of a 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride, with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). organic-chemistry.org This single-step nucleophilic substitution reaction provides a direct pathway to the desired thiol.

A second established method is the reaction of 4-fluorobenzyl chloride with thiourea. researchgate.net This process forms an isothiouronium salt intermediate. Subsequent hydrolysis of this salt, typically under basic conditions, cleaves the molecule to yield this compound. researchgate.netmdpi.com This two-step approach is a classic technique for preparing thiols from alkyl halides. mdpi.com

Table 1: Established Synthetic Routes

| Starting Material | Key Reagents | Intermediate | Product | Reference(s) |

|---|---|---|---|---|

| 4-Fluorobenzyl chloride | Sodium hydrosulfide | N/A | This compound | organic-chemistry.org |

Novel and Green Synthesis Approaches

In line with the growing emphasis on sustainable chemical manufacturing, research has been directed towards developing more environmentally friendly and efficient synthetic protocols for organosulfur compounds.

Catalytic Synthesis Methods

Catalytic processes involving this compound have been explored, particularly in the context of its oxidation. For instance, the catalytic oxidation of (4-Fluorophenyl)methanethiol has been studied using systems such as synergistic Co-Nx sites and Co nanoparticles. Current time information in Bangalore, IN. Furthermore, kinetic studies on the aerobic oxidation of 4-fluorobenzenethiol (4-FBT) to its corresponding disulfide have been successfully carried out using cobalt(II) phthalocyanine (B1677752) catalysts. thieme-connect.com While these examples describe reactions of the mercaptan, the catalysts and principles are relevant to the broader field of its synthesis and transformation under catalytic conditions.

Sustainable Production Techniques

The principles of green chemistry aim to reduce waste and energy consumption in chemical processes. For thiol synthesis, a key development is the use of water as a benign solvent, replacing traditional volatile organic solvents. ontosight.aibritannica.com Protocols have been developed for the S-alkylation of thiols to produce thioethers in water, often facilitated by simple bases like potassium carbonate or triethylamine (B128534), achieving high yields under mild, room-temperature conditions. britannica.comnih.gov These methods offer significant advantages, including high conversions, short reaction times, and simple work-up procedures. ontosight.ainih.gov The development of bio-based networks from renewable chemicals and multifunctional thiols further highlights the push towards sustainable materials derived from such compounds. researchgate.net Additionally, molybdenum-catalyzed selective oxidation of thiols to disulfides represents a sustainable approach for derivatization. nih.gov

Functionalization and Derivatization Reactions

This compound is a valuable building block for synthesizing more complex molecules containing the fluorobenzylthio moiety. aacrjournals.org Its thiol group is readily functionalized, allowing for the formation of various sulfur-containing derivatives.

Thioether and Disulfide Formation

Thioether Formation: The nucleophilic nature of the thiol group in this compound makes it an excellent substrate for S-alkylation reactions to form thioethers. It can be reacted with various electrophiles, such as ethylene (B1197577) oxide, to produce hydroxy-functionalized thioethers like 2-[(4-Fluorobenzyl)thio]ethanol. researchgate.net More complex thioether derivatives, including those with applications as hydrogen sulfide (B99878) donors, have been synthesized from S-(4-fluorobenzyl)-l-cysteine, demonstrating the utility of this moiety in medicinal chemistry. nih.gov

Disulfide Formation: The oxidation of this compound leads to the formation of its corresponding disulfide, bis(4-fluorobenzyl) disulfide. This transformation can be achieved using various oxidizing agents. For example, aerobic oxidation catalyzed by cobalt(II) phthalocyanines efficiently converts 4-fluorobenzenethiol to 4-fluorophenyl disulfide. thieme-connect.com The disulfide derivative is also noted as a degradation product of bis(4-fluorobenzyl)trisulfide. nih.gov

Synthesis of Polysulfide Derivatives (e.g., Trisulfides)

The sulfur chain can be extended beyond two atoms to form polysulfides, with trisulfides being a notable class of derivatives. The symmetrical derivative, Bis[(4-fluorophenyl)methyl] trisulfide, also known by the name Fluorapacin (B1684098), is a compound that has been investigated for its biological activity. nih.govaacrjournals.orgiisc.ac.in

The synthesis of such trisulfides can be achieved through several routes. A direct method involves the reaction of a benzyl (B1604629) mercaptan with sulfur chlorides. For example, benzyl mercaptan can be reacted with sulfur monochloride (S₂Cl₂) to produce benzyl tetrasulfide, while the use of sulfur dichloride (SCl₂) can yield the trisulfide. nih.gov Another approach involves reacting 4-fluorobenzyl chloride with sodium polysulfide. nih.gov More advanced methods for creating unsymmetrical trisulfides involve reacting a thiol with a specialized sulfur-transfer reagent. organic-chemistry.org

Table 2: Derivatization of this compound

| Reaction Type | Reagent(s) | Product Class | Specific Product Example | Reference(s) |

|---|---|---|---|---|

| Thioetherification | Ethylene Oxide | Thioether | 2-[(4-Fluorobenzyl)thio]ethanol | researchgate.net |

| Oxidation | O₂, Cobalt(II) Phthalocyanine Catalyst | Disulfide | Bis(4-fluorobenzyl) disulfide | thieme-connect.com |

| Trisulfide Formation | Sulfur Dichloride (SCl₂) | Trisulfide | Bis(4-fluorobenzyl) trisulfide | nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-Fluorophenyl)methanethiol |

| 4-Fluorobenzyl chloride |

| Sodium hydrosulfide |

| Thiourea |

| Potassium carbonate |

| Triethylamine |

| Co-Nx sites |

| Cobalt(II) phthalocyanine |

| 2-[(4-Fluorobenzyl)thio]ethanol |

| S-(4-Fluorobenzyl)-l-cysteine |

| Bis(4-fluorobenzyl) disulfide |

| Bis[(4-fluorophenyl)methyl] trisulfide (Fluorapacin) |

| Sulfur monochloride |

| Sulfur dichloride |

| Sodium polysulfide |

| Benzyl mercaptan |

| Benzyl tetrasulfide |

Formation of Heterocyclic Conjugates (e.g., Thioimidazoles, Triazole Derivatives)

The nucleophilic character of the thiol group in this compound makes it a valuable building block for the synthesis of sulfur-containing heterocyclic compounds. These structures are often investigated for their potential pharmacological activities.

Thioimidazoles: this compound is used in the multi-step synthesis of thioimidazole derivatives. For instance, it is a key reactant in the formation of FUBIMINA (1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one), where the synthesis involves the formation of a thioether linkage with the imidazole (B134444) core. smolecule.com Another class of related compounds, 1,2,4-triazole-1,2,3-triazole molecular conjugates, can be synthesized through the S-alkylation of a triazole-3-thione precursor. nih.gov While direct propargylation is one route, a similar S-alkylation can be achieved using 4-fluorobenzyl halides (prepared from the mercaptan) to link the 4-fluorobenzyl group to the triazole sulfur atom. nih.gov

Triazole Derivatives: The synthesis of S-substituted 1,2,4-triazoles is a common strategy in medicinal chemistry. scispace.com this compound can be used to S-alkylate pre-formed 4-amino-5-substituted-1,2,4-triazole-3-thiones. The general methodology involves the reaction of the triazole-thione with a suitable alkylating agent, such as a 4-fluorobenzyl halide, in the presence of a base to yield the corresponding thioether. researchgate.net This approach is also applicable for creating S-substituted triazoles from various precursors, such as those derived from the cyclization of thiosemicarbazides. nih.govresearchgate.net The resulting 4-fluorobenzylthio-triazole conjugates are explored for a range of biological activities. researchgate.netmdpi.com

Incorporation into Complex Molecular Architectures (e.g., Apocynin Derivatives, Noviomimetics)

Beyond simple heterocycles, this compound is employed to build more intricate molecules, including derivatives of natural products and their mimetics, to explore structure-activity relationships.

Apocynin Derivatives: Apocynin, a natural polyphenolic compound, has been the subject of extensive derivatization to develop novel therapeutic agents. nih.govresearchgate.net In one such study, a series of apocynin derivatives were synthesized, including one incorporating the 4-fluorobenzylthio group. nih.gov The synthesis of 2-((4-Fluorobenzyl)thio)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (compound D34) was achieved by treating the intermediate 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (D11) with this compound. nih.govresearchgate.net The reaction, carried out in dichloromethane (B109758) (DCM) with triethylamine (TEA) as a base, yielded the final product as a white powder. nih.gov

| Reaction | Starting Materials | Reagents | Product | Yield | Reference |

| Synthesis of Apocynin Derivative | D11, this compound | Triethylamine (TEA), Dichloromethane (DCM) | 2-((4-Fluorobenzyl)thio)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (D34) | 52.3% | nih.gov |

Noviomimetics: Noviomimetics are sugar surrogates designed to mimic the structure of novobiocin's sugar moiety. In the synthesis of cyclohexyl noviomimetics, mercaptans serve as key nucleophiles to install thioether linkages. nih.gov A general strategy involves activating an alcohol on the cyclohexyl ring, for example as a mesylate, which then undergoes nucleophilic substitution with a mercaptan. nih.gov While a specific study used benzyl mercaptan to generate the thioether methylene (B1212753) ketal, this methodology is directly applicable for the incorporation of this compound to create fluorinated noviomimetic analogues. nih.gov

Stereoselective and Enantioselective Synthesis Utilizing this compound

The development of stereoselective reactions is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals. This compound has been successfully employed as a nucleophile in such transformations.

One prominent example involves the stereoselective Michael addition of thiols to an α,β-unsaturated γ-lactone derived from (+)-neoisopulegol. mdpi.com This reaction was used to develop a library of thiol adducts. Specifically, the reaction of the lactone with this compound resulted in the synthesis of (3R,3aS,6R,7aS)-3-(((4-Fluorobenzyl)thio)methyl)-6-methylhexahydrobenzofuran-2(3H)-one in a 76% yield. mdpi.com The stereoselectivity of the addition is a key feature of this synthetic route. mdpi.com

Another powerful strategy for stereoselective synthesis involves the silver triflate-catalyzed reaction of glycals (unsaturated carbohydrates) with thiols to produce 2-deoxythioglycosides. semanticscholar.org This method has been shown to be effective with a variety of alkyl and aryl thiols, including benzyl mercaptan, affording products with excellent α-selectivity. semanticscholar.org The reaction conditions are mild and tolerate bulky substrates, indicating that this compound is a suitable nucleophile for this methodology to create stereochemically defined S-linked glycoconjugates. semanticscholar.org

| Reaction Type | Substrates | Key Reagent/Catalyst | Product | Yield | Selectivity | Reference |

| Stereoselective Michael Addition | (+)-Neoisopulegol-derived α,β-unsaturated γ-lactone, this compound | - | (3R,3aS,6R,7aS)-3-(((4-Fluorobenzyl)thio)methyl)-6-methylhexahydrobenzofuran-2(3H)-one | 76% | Stereoselective | mdpi.com |

| Stereoselective Thioglycosylation | Glycal, Thiol (e.g., Benzyl mercaptan) | Silver triflate (AgOTf) | α-2-Deoxythioglycoside | 82% (for benzyl derivative) | >20:1 (α/β) | semanticscholar.org |

Chemical Reactivity and Mechanistic Investigations of 4 Fluorobenzyl Mercaptan

Nucleophilic Reactions and Pathways

4-Fluorobenzyl mercaptan, possessing a nucleophilic thiol group, actively participates in a variety of chemical transformations. The sulfur atom's high polarizability and the acidity of the thiol proton make it and its corresponding thiolate anion potent nucleophiles in numerous organic reactions.

The sulfur atom in this compound is a powerful nucleophile, enabling it to engage in nucleophilic substitution reactions through several pathways. The corresponding thiolate anion, formed by deprotonating the thiol with a base, is an even more potent nucleophile and is often employed in bimolecular nucleophilic substitution (SN2) reactions. chemistrysteps.com

Thiols and thiolates are generally considered excellent nucleophiles, often surpassing their alcohol and alkoxide counterparts in reactivity for SN2 reactions. chemistrysteps.com This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen. Furthermore, thiolates are weaker bases than alkoxides, which minimizes the competing elimination (E2) reactions when reacting with primary and secondary alkyl halides. chemistrysteps.com The reaction mechanism for a thiolate in an SN2 displacement is a concerted process where the nucleophilic sulfur attacks the electrophilic carbon, and the leaving group departs simultaneously. acs.orgacs.org

A specific example of this compound's reactivity is its nucleophilic aromatic substitution reaction with p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone). In this transformation, the mercaptan displaces chloride ions on the quinone ring, leading to the formation of S-substituted thioquinones. The primary products are 2,5-dichloro-3,6-bis(4-fluorobenzylthio)benzoquinone and 2,6-dichloro-3,5-bis(4-fluorobenzylthio)benzoquinone. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Major Products | Reaction Type |

| This compound | p-Chloranil | 2,5-dichloro-3,6-S-disubstituted benzoquinone | Nucleophilic Aromatic Substitution |

| This compound | p-Chloranil | 2,6-dichloro-3,5-S-disubstituted benzoquinone | Nucleophilic Aromatic Substitution |

This compound can act as a potent nucleophile in Michael addition reactions, a type of conjugate addition. masterorganicchemistry.comwikipedia.org In this reaction, the thiol adds across the carbon-carbon double bond of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.org The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

The mechanism involves the attack of the thiolate on the β-carbon of the unsaturated system. This breaks the π-bond, and the resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. Subsequent protonation of this intermediate, typically by the solvent or the conjugate acid of the base catalyst, yields the final 1,4-adduct. masterorganicchemistry.comwikipedia.org

While specific studies on this compound are limited, research on analogous compounds such as 2,4,6-trimethoxybenzyl mercaptan demonstrates this reactivity. This odorless benzyl (B1604629) mercaptan derivative has been shown to react efficiently with α,β-unsaturated esters and ketones in a Michael addition, yielding β-mercapto carbonyl compounds. thieme-connect.com This highlights the general applicability of benzyl mercaptans as effective Michael donors.

| Nucleophile (Michael Donor) | Electrophile (Michael Acceptor) | Reaction Type | Key Mechanistic Step |

| Thiol / Thiolate | α,β-Unsaturated Carbonyl | Michael Addition (Conjugate Addition) | Nucleophilic attack at the β-carbon |

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, falling under the umbrella of "click chemistry" due to its high yields, stereoselectivity, and rapid rates. nih.govwikipedia.org This reaction involves the addition of a thiol (like this compound) across a carbon-carbon double bond (an "ene"). The process can proceed via two primary mechanistic pathways: a free-radical addition or a base/nucleophile-catalyzed Michael addition. wikipedia.orgalfa-chemistry.com

Free-Radical Mechanism: This pathway is initiated by light, heat, or a radical initiator, which generates a thiyl radical (RS•) from the thiol. alfa-chemistry.comrsc.org This radical then adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. A subsequent chain-transfer step occurs, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This regenerates the thiyl radical, which can then participate in the next propagation cycle, and yields the final thioether product. wikipedia.orgalfa-chemistry.com

Nucleophilic Mechanism: The base-catalyzed thiol-ene reaction follows the Michael addition pathway as described in the previous section. A base deprotonates the thiol to a thiolate, which then attacks the electron-deficient alkene. alfa-chemistry.com This pathway is particularly effective when the alkene is activated by an electron-withdrawing group (e.g., in acrylates, maleimides).

A wide variety of thiols, including aromatic thiols, and alkenes can be utilized in these reactions, suggesting that this compound is a suitable substrate for creating functionalized thioethers via thiol-ene chemistry. nih.govrsc.org

| Thiol-Ene Pathway | Initiation | Key Intermediate | Regioselectivity |

| Free-Radical | UV Light, Heat, Radical Initiator | Thiyl Radical (RS•) | Anti-Markovnikov |

| Nucleophilic | Base or Nucleophile | Thiolate Anion (RS⁻) | Conjugate Addition |

Oxidation Chemistry of the Thiol Moiety

The sulfur atom in this compound exists in its lowest oxidation state (-2) and is readily susceptible to oxidation. This process can lead to a range of sulfur-containing functional groups with higher oxidation states, including sulfoxides and sulfones, as well as disulfide and polysulfide linkages.

The oxidation of thiols typically proceeds through a disulfide intermediate. Mild oxidizing agents can convert thiols into their corresponding disulfides. Subsequently, the thioether linkage of the disulfide can be further oxidized. More vigorous oxidation conditions are generally required to form sulfoxides and sulfones.

The oxidation of a thioether (sulfide) to a sulfoxide (B87167) (R-S(=O)-R) represents the addition of one oxygen atom to the sulfur. Further oxidation yields a sulfone (R-S(=O)₂-R), which contains two additional oxygen atoms. Common oxidizing agents for these transformations include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and ozone. mojoactive.dev The reaction with hydrogen peroxide is often catalyzed by acids or metal salts. mojoactive.devnih.gov The mechanism of oxidation by H₂O₂ in aqueous solution is complex and has been shown to involve more than a simple SN2 displacement, with product formation involving a hydrogen atom transfer. nih.gov

Studies on the oxidation of the closely related benzyl thiol show that it can be converted to the corresponding disulfide using hydrogen peroxide, a reaction that can be catalyzed by iodide ions. researchgate.net Further oxidation of the resulting dibenzyl disulfide can lead to the formation of the corresponding thiolsulfinate (the monosulfoxide of a disulfide), which can then undergo further reactions. nih.gov It is expected that this compound would follow a similar oxidative pathway.

The most common oxidative reaction for thiols is their conversion to disulfides (RSSR). This oxidative coupling involves the formation of a sulfur-sulfur single bond between two thiol molecules with the loss of two hydrogen atoms. This transformation can be effected by a wide range of mild oxidizing agents, including iodine (I₂), bromine (Br₂), and hydrogen peroxide. chemistrysteps.commojoactive.dev

This compound serves as a key synthetic precursor for several related sulfur-linked compounds. Specifically, it can be used to synthesize bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide. sigmaaldrich.com These compounds are known degradation products of the anticancer drug candidate Fluorapacin (B1684098), which is bis(4-fluorobenzyl)trisulfide. sigmaaldrich.comnih.gov

The formation of a disulfide from a thiol like this compound is an oxidation reaction. For example, using an oxidant like I₂, the mechanism involves the thiol reacting with iodine to form a sulfenyl iodide intermediate (R-SI). This highly reactive intermediate is then attacked by another molecule of the thiol (or thiolate), leading to the formation of the disulfide bond and hydrogen iodide.

Polysulfides, which contain chains of sulfur atoms (RSnR, where n > 2), can also be synthesized from thiols. For instance, benzyl tetrasulfide can be formed by treating benzyl mercaptan with sulfur monochloride (S₂Cl₂). A similar strategy could be employed for the synthesis of bis(4-fluorobenzyl)tetrasulfide from this compound.

| Starting Material | Product | Reagent/Condition | Bond Formed |

| This compound | Bis(4-fluorobenzyl)disulfide | Mild Oxidant (e.g., H₂O₂, I₂) | S-S |

| This compound | Bis(4-fluorobenzyl)tetrasulfide | Sulfurating Agent (e.g., S₂Cl₂) | S-S-S-S |

Carbon-Sulfur Bond Activation and Cleavage Studies

The activation and cleavage of the carbon-sulfur (C-S) bond in this compound are pivotal in its application as a synthon in organic chemistry. This bond can be functionalized through various catalytic and non-catalytic methods, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Research into the direct C-S bond functionalization of the parent compound, benzyl mercaptan, provides a foundational understanding of the reactivity of its fluorinated analog. researchgate.net These reactions often proceed via the formation of a benzyl carbocation intermediate after the cleavage of the C-S bond. researchgate.net The presence of the electron-withdrawing fluorine atom at the para position of the benzene (B151609) ring in this compound can influence the stability of this carbocation and, consequently, the reaction pathways.

Transition-metal catalysis has emerged as a powerful tool for C-S bond activation. nih.govdicp.ac.cnrsc.orgdntb.gov.ua Various transition metals can facilitate the cleavage of the C-S bond, enabling cross-coupling reactions. While specific studies focusing solely on this compound are limited, the general principles of transition-metal-catalyzed C-S bond activation are applicable. These reactions typically involve the oxidative addition of the C-S bond to a low-valent metal center.

One notable reaction involving this compound is its use in the synthesis of degradation products of the anticancer agent fluorapacin, namely bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide. sigmaaldrich.com Another documented reaction is its interaction with p-chloranil, which yields primarily 2,5-dichloro-3,6-S-disubstituted benzoquinone and 2,6-dichloro-3,5-S-disubstituted benzoquinone. sigmaaldrich.com

Visible-light-mediated reactions have also been explored for the cleavage of C-S bonds in benzylic thioethers, offering a milder alternative to traditional methods. unipr.it This approach can proceed through either photoredox catalysis or direct photoinduced C-S bond cleavage, generating carbocation intermediates that can be trapped by various nucleophiles. unipr.it

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of this compound are dictated by its molecular structure, which allows for interactions with light and electric fields.

Photochemical Reactivity:

Upon absorption of light, this compound can undergo various photochemical transformations. Studies on related benzylic thioethers have shown that visible light can trigger the cleavage of the C-S bond. unipr.it This process can lead to the formation of reactive intermediates, which can then participate in subsequent reactions to form new chemical bonds. While specific quantum yields and detailed photoproduct analyses for this compound are not extensively documented, the general mechanism likely involves the formation of a benzyl radical or carbocation.

Electrochemical Reactivity:

Reaction Kinetics and Thermodynamic Analyses

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions.

Reaction Kinetics:

Kinetic studies provide information about the rates of chemical reactions and the factors that influence them, such as concentration, temperature, and catalysts. While specific rate constants and activation energies for the reactions of this compound are not widely reported, the principles of chemical kinetics can be applied to understand its reactivity. For instance, the rate of C-S bond cleavage will depend on the strength of the bond and the stability of the resulting intermediates. The electron-withdrawing nature of the fluorine atom can affect the reaction kinetics by influencing the electron density at the benzylic carbon and the stability of any charged intermediates.

Thermodynamic Analyses:

Thermodynamic data provides insights into the feasibility and energy changes associated with chemical reactions. Key thermodynamic parameters for this compound, such as its enthalpy of formation, have been compiled in chemical databases. chemeo.com These values are essential for calculating the enthalpy changes of reactions involving this compound. For example, the disproportionation of the related compound, fluorapacin, under forced conditions leads to the formation of bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide, indicating that these products are thermodynamically accessible. sigmaaldrich.com

Below is a table summarizing some of the available thermodynamic data for this compound.

| Thermodynamic Property | Symbol | Value | Units |

|---|---|---|---|

| Ideal gas heat capacity | Cp,gas | - | J/mol×K |

| Standard Gibbs free energy of formation | ΔfG° | - | kJ/mol |

| Enthalpy of formation at standard conditions | ΔfH°gas | - | kJ/mol |

| Enthalpy of fusion at standard conditions | ΔfusH° | - | kJ/mol |

| Enthalpy of vaporization at standard conditions | ΔvapH° | - | kJ/mol |

Note: Specific values for some thermodynamic properties are not available in the cited sources and are indicated by "-".

Catalytic and Reagent Applications of 4 Fluorobenzyl Mercaptan

Role as a Key Reagent in Organic Synthesis

4-Fluorobenzyl mercaptan is frequently employed as a fundamental reagent in the construction of more complex chemical structures. guidechem.comcymitquimica.com Its reactivity is centered around the nucleophilic nature of the thiol group, which readily participates in reactions to form new sulfur-carbon bonds.

A primary application of this compound is as a vehicle for introducing both a fluorine atom and a thiol (or thioether) functionality into a target molecule in a single step. guidechem.com The presence of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of the resulting compound, which is of particular interest in medicinal chemistry and materials science. google.com The thiol group, being a strong nucleophile, can react with various electrophiles. For instance, in the presence of a base like sodium hydride or potassium carbonate, it deprotonates to form a thiolate anion. This anion can then attack a suitable substrate, such as an azetidine (B1206935) precursor, to form a stable thioether linkage, thereby incorporating the 4-fluorobenzylthio group into the new molecule.

A notable example is its use in Michael additions. In a study on (+)-neoisopulegol-based compounds, this compound was successfully added to an α-methylene-γ-butyrolactone in the presence of triethylamine (B128534) as a base. This reaction proceeded with high yield, demonstrating its utility in forming C-S bonds for the synthesis of complex chiral molecules. mdpi.com

Table 1: Michael Addition of Benzyl (B1604629) Mercaptans to (–)-α-Methylene-γ-butyrolactone mdpi.com

| Mercaptan Reactant | Product | Yield |

| Benzyl mercaptan | (3R,3aS,6R,7aS)-3-((Benzylthio)methyl)-6-methylhexahydrobenzofuran-2(3H)-one | 80% |

| This compound | (3R,3aS,6R,7aS)-3-(((4-Fluorobenzyl)thio)methyl)-6-methylhexahydrobenzofuran-2(3H)-one | 76% |

| 4-Methoxybenzyl mercaptan | (3R,3aS,6R,7aS)-3-(((4-Methoxybenzyl)thio)methyl)-6-methylhexahydrobenzofuran-2(3H)-one | 73% |

Beyond simply introducing functional groups, this compound serves as a foundational building block for constructing more elaborate molecular architectures. guidechem.comcymitquimica.comsmolecule.com Its ability to react with various partners makes it a versatile starting point or intermediate in multi-step syntheses.

Research has shown its utility in creating diverse structures. For example, it reacts with p-chloranil to yield mainly 2,5-dichloro-3,6-S-disubstituted and 2,6-dichloro-3,5-S-disubstituted benzoquinones. chemicalbook.comsigmaaldrich.com It has also been used to synthesize degradation products of the compound fluorapacin (B1684098), specifically bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide. chemicalbook.comsigmaaldrich.com These transformations highlight its role in assembling molecules with specific substitution patterns and functionalities.

The sulfanyl (B85325) group introduced by this compound can undergo further chemical modifications, such as oxidation to a sulfone or sulfoxide (B87167), expanding its synthetic utility. This versatility solidifies its status as a key component in the synthetic chemist's toolbox for creating novel and complex compounds. clearsynth.com

Applications in Catalytic Systems

This compound and related thiols are also integral to the study and application of various catalytic processes, often serving as model substrates to probe reaction mechanisms and catalyst efficiency.

The oxidation of thiols to disulfides is a fundamental transformation in chemistry. This compound can be catalytically oxidized to its corresponding disulfide, bis(4-fluorobenzyl) disulfide. In one study, a photocatalytic system using bismuth sulfide (B99878) (Bi₂S₃) as the catalyst effectively converted a range of benzyl mercaptans, including the 4-fluoro derivative, into their disulfides with excellent conversion and selectivity. researchgate.net This process is environmentally friendly, using only water as a solvent and operating in the air at room temperature. researchgate.net

Table 2: Photocatalytic Oxidation of Substituted Benzyl Mercaptans researchgate.net

| Substrate | Conversion | Selectivity |

| Benzyl mercaptan | >99% | >99% |

| 4-Chlorobenzenemethanethiol | >99% | >99% |

| This compound | >99% | >99% |

Kinetic studies on the Merox process, a method for sweetening petroleum fractions by oxidizing thiols, have also been conducted. While these studies focused on 4-fluorobenzenethiol, a structurally similar compound, they provide insight into the catalytic oxidation mechanism involving cobalt(II) phthalocyanine (B1677752) catalysts. researchgate.net Such research helps in understanding how factors like the catalyst's Lewis acidity and steric bulk influence the rate of thiol oxidation. researchgate.net

Desulfurization is a critical process in the refining of fossil fuels and in synthetic chemistry for the removal of sulfur. Research into the oxidative cleavage of organosulfur compounds has utilized substrates like (4-fluorophenyl)methanethiol to explore the potential of catalytic systems. nih.gov In one such system, a cobalt-based heterogeneous catalyst was used for the oxidative cleavage and ammoxidation of various thiols. nih.gov This process aimed to convert the sulfur compounds into more valuable nitriles or amides, representing an important transformation in industrial chemistry. nih.gov

Recent advances have explored the use of thiols in C-C coupling reactions through catalytic desulfurization. While many of these studies are in developmental stages, they represent a growing field of interest. For example, a visible-light-driven reductive C-C coupling reaction via desulfurization has been developed. rsc.org This method uses triphenylphosphine (B44618) to promote the coupling of a styrene (B11656) derivative with a mercaptan, effectively removing the sulfur atom to form a new carbon-carbon bond. rsc.org Although the specific performance of this compound was not detailed as a top performer in the initial screening of various mercaptans, the study provides a framework for the catalytic use of thiols in C-C bond formation. rsc.org

Phase-Transfer Catalysis

While this compound itself is not typically employed as a phase-transfer catalyst, it and its derivatives are effective reagents in reactions that utilize phase-transfer catalysis (PTC). This methodology facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, enabling the reaction to proceed. dalalinstitute.comijirset.com

A notable application of a related compound, 4-fluorobenzyl bromide, is in the phase-transfer catalyzed alkylation of glycine (B1666218) Schiff bases. In these reactions, a chiral N-benzylcinchonidinium salt acts as the phase-transfer catalyst. The reaction of the alanine (B10760859) Schiff base ester with 4-fluorobenzyl bromide in a biphasic system of dichloromethane (B109758) and aqueous base at low temperatures can yield the corresponding alkylated product with a degree of enantioselectivity. dokumen.pub Specifically, using N-benzylcinchonidinium bromide as the catalyst in the presence of 4-fluorobenzyl bromide resulted in a product with 50% enantiomeric excess (ee). dokumen.pub This demonstrates the utility of 4-fluorobenzyl moieties as electrophiles in asymmetric PTC reactions.

The general principle involves the deprotonation of the glycine Schiff base at the interface of the two phases by a base from the aqueous layer. The phase-transfer catalyst then forms a lipophilic ion pair with the resulting anion, transporting it into the organic phase where it can react with the electrophile, such as 4-fluorobenzyl bromide. ptfarm.pl The efficiency and enantioselectivity of such reactions are influenced by several factors, including the structure of the catalyst, the solvent, the temperature, and the specific reactants involved. dokumen.pub

Table 1: Phase-Transfer Catalyzed Alkylation with 4-Fluorobenzyl Bromide

| Reactants | Catalyst | Solvent System | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Alanine Schiff base ester, 4-Fluorobenzyl bromide | N-benzylcinchonidinium bromide | CH2Cl2 / aq. base | 50% | dokumen.pub |

| Alanine Schiff base ester, Isobutyl bromide | N-benzylcinchonidinium bromide | CH2Cl2 / aq. base | 36% | dokumen.pub |

| Alanine Schiff base ester, Isobutyl bromide | N-benzyl-O-allylcinchonidinium bromide | CH2Cl2 / aq. base | Substantial improvement over 36% | dokumen.pub |

Ligand Design and Coordination Chemistry Involving this compound

This compound serves as a valuable monodentate sulfur-donor ligand in coordination chemistry, particularly in the synthesis of '3+1' mixed-ligand complexes of oxorhenium(V). These complexes are of interest in the development of radiopharmaceuticals, leveraging the properties of rhenium as a congener of technetium. nih.govnih.gov

In the design of these complexes, a tridentate ligand occupies three coordination sites around the central metal atom, while a monodentate ligand, such as this compound, occupies the fourth position. This '3+1' approach allows for the fine-tuning of the physicochemical properties of the resulting metal complex.

The synthesis of these oxorhenium(V) complexes typically involves the reaction of a rhenium precursor, such as [ReOCl3(PPh3)2] or [n-(C4H9)4N][ReOBr4(OPPh3)], with a tridentate ligand and this compound in the presence of a base like triethylamine. nih.govnih.gov For instance, the reaction of [n-(C4H9)4N][ReOBr4(OPPh3)] with N-(2-mercaptophenyl)salicylideneimine and this compound yields the complex [ReO{η³-(OC₆H₄C(H)NC₆H₄S)}(η¹-C₆H₄F-4-CH₂S)]. nih.gov

In these complexes, the this compound coordinates to the rhenium center through its sulfur atom. The core geometry of these five-coordinate oxorhenium complexes is typically a distorted square pyramid. The introduction of the 4-fluorobenzyl group has been observed to have minimal electronic influence on the chelated part of the tridentate ligand. nih.gov

Spectroscopic data provide insights into the coordination of the this compound ligand. In the ¹H NMR spectrum of the [ReO{η³-(OC₆H₄C(H)NC₆H₄S)}(η¹-C₆H₄F-4-CH₂S)] complex, the protons of the methylene (B1212753) group of the this compound ligand appear as a singlet at 5.04 ppm. nih.gov The infrared spectrum of this complex shows characteristic bands for the Re=O stretch at 968 cm⁻¹. nih.gov

Table 2: Spectroscopic Data for a Rhenium Complex with this compound

| Complex | ¹H NMR (CD₂Cl₂, ppm) | IR (KBr, cm⁻¹) | Reference |

|---|---|---|---|

| [ReO{η³-(OC₆H₄C(H)NC₆H₄S)}(η¹-C₆H₄F-4-CH₂S)] | 9.54 (s, 1H), 6.98–8.06 (mm, 12H), 5.04 (s, 2H) | 1654 (m), 1608 (s), 1560 (s), 1539 (m), 1506 (w), 1433 (m), 1221 (w), 968 (s), 862 (w) | nih.gov |

Beyond discrete molecular complexes, related benzyl mercaptans have been used to stabilize silver nanoclusters. For example, 4-(tert-butyl)benzyl mercaptan has been employed to protect small silver clusters, leading to stable, monodisperse nanoparticles. rsc.org This suggests a potential application for this compound in the synthesis and stabilization of metallic nanoparticles, where the thiol group anchors to the metal surface.

Advanced Spectroscopic and Computational Characterization of 4 Fluorobenzyl Mercaptan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the local environment of specific nuclei like fluorine.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing 4-fluorobenzyl mercaptan and its derivatives. The chemical shifts, multiplicities, and coupling constants in these spectra offer unambiguous evidence for the compound's structure.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the thiol proton (-SH), the methylene (B1212753) protons (-CH₂-), and the aromatic protons. The thiol proton typically appears as a broad singlet, though its position can vary with concentration and solvent. The benzylic methylene protons would present as a doublet, coupled to the thiol proton. The aromatic region would display a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring, appearing as two sets of doublets (or more complex multiplets) due to the influence of the fluorine atom.

In the ¹³C NMR spectrum, distinct signals for the methylene carbon and the four unique aromatic carbons are expected. The carbon directly bonded to fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), while other aromatic carbons will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).

Detailed NMR data has been reported for derivatives such as (4-chlorophenyl)(4-fluorobenzyl)sulfane. In a study using CDCl₃ as the solvent, the following chemical shifts were observed:

¹H NMR (500 MHz, CDCl₃): δ 7.22 (dd, J = 5.9, 4.7 Hz, 6H), 6.97 (t, J = 8.6 Hz, 2H), 4.04 (s, 2H).

¹³C NMR (126 MHz, CDCl₃): δ 162.04, 160.08, 133.40, 131.98, 131.70, 130.65, 129.46, 129.40, 128.06, 114.54, 114.36, 37.62.

This data illustrates the typical chemical shift regions for the protons and carbons in a 4-fluorobenzyl moiety.

Interactive Data Table: NMR Data for (4-chlorophenyl)(4-fluorobenzyl)sulfane

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| ¹H | 7.22 | dd, J = 5.9, 4.7 | Aromatic CH |

| ¹H | 6.97 | t, J = 8.6 | Aromatic CH |

| ¹H | 4.04 | s | -CH₂- |

| ¹³C | 162.04, 160.08 | Aromatic C-F | |

| ¹³C | 133.40 - 114.36 | Aromatic C |

Fluorine-19 (¹⁹F) NMR is particularly valuable for studying fluorinated compounds due to its 100% natural abundance and high sensitivity, which is 83% relative to ¹H. spectrabase.com The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for structural and electronic changes. spectrabase.com

The chemical shift range for aryl fluorides (Ar-F) typically falls between +80 to +170 ppm relative to CFCl₃. For the derivative (4-chlorophenyl)(4-fluorobenzyl)sulfane, the ¹⁹F NMR spectrum in CDCl₃ shows a signal at δ -114.8 ppm. The specific chemical shift of the fluorine atom in this compound provides a unique fingerprint for the molecule. This sensitivity is exploited in various applications, including the study of drug metabolism and protein-ligand interactions where a fluorinated group can act as a reporter. spectrabase.comrsc.org For instance, changes in the ¹⁹F chemical shift can indicate binding events or conformational changes in macromolecules. chemspider.com

While 1D NMR spectra provide essential information, complex structures or crowded spectral regions often require advanced 2D NMR techniques for complete assignment and structural confirmation. cymitquimica.comnist.gov For this compound and its derivatives, these techniques are crucial for unambiguously assigning all proton and carbon signals. cymitquimica.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, which would be used to confirm the connectivity between the methylene protons and the aromatic protons on the fluorinated ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). This is essential for assigning the carbon signals for the -CH₂- group and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). It is invaluable for establishing connectivity across quaternary carbons, such as the C-S and C-F substituted carbons in the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. scbt.com

These advanced methods, when used in combination, allow for a comprehensive and detailed structural map of this compound derivatives. nist.govscbt.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental formula of a compound. It can measure mass with very high accuracy, typically to within a few parts per million (ppm). For this compound (C₇H₇FS), the theoretical monoisotopic mass is 142.025249 Da. avantorsciences.com HRMS analysis of a sample would aim to find an ion with a measured mass-to-charge ratio that matches this theoretical value, thereby confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. HRMS is frequently used in the characterization of synthetic products and metabolites to ensure correct identification. tcichemicals.com

Interactive Data Table: Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇FS | avantorsciences.com |

| Molecular Weight (Average) | 142.19 g/mol |

Tandem Mass Spectrometry (MS/MS) is an essential tool for structural elucidation and for studying reaction mechanisms, particularly in the context of metabolism. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

This technique has been applied to study the metabolism of related compounds. For example, in a study of bis(4-fluorobenzyl)trisulfide, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to identify its metabolites in red blood cells. One of the major metabolites detected was para-fluorobenzyl mercaptan. The study demonstrated that the compound was unstable in the presence of thiols and that red blood cells were a primary site of its metabolism. Furthermore, MS/MS was used to characterize hemoglobin adducts formed from the compound, revealing that adduction occurred at a specific cysteine residue of the globin β chains. Understanding these characteristic fragmentation patterns is crucial for identifying target molecules and their transformation products in complex biological matrices.

Vibrational and Electronic Spectroscopy

The spectroscopic analysis of this compound provides critical insights into its molecular structure, bonding, and electronic properties. Techniques such as Fourier Transform Infrared (FTIR), UV-Visible (UV-Vis), and Raman spectroscopy are instrumental in characterizing the compound and its derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

In a study involving the functionalization of Molybdenum disulfide (MoS₂) monolayers, the FTIR spectrum of the free this compound ligand was presented as a reference. rsc.org The spectrum shows distinct peaks corresponding to the aromatic C-H, methylene C-H, C-F, and the S-H bonds. The absence of the S-H stretching peak after functionalization is a key indicator that the thiol group has bonded to the MoS₂ surface. rsc.org The NIST Chemistry WebBook also lists the availability of an IR spectrum for this compound. nist.gov

Key vibrational frequencies for this compound are summarized in the table below. These assignments are based on established group frequency correlations and data from comparative studies.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibration of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of the methylene (-CH₂) group. |

| S-H Stretch | 2600 - 2550 | Stretching vibration of the mercaptan S-H bond. This is a characteristically weak but sharp band. |

| C=C Aromatic Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-F Stretch | 1250 - 1100 | Stretching vibration of the carbon-fluorine bond, typically a strong absorption. |

| C-S Stretch | 700 - 600 | Stretching vibration of the carbon-sulfur bond. |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light typically promotes electrons from π to π* orbitals. While specific experimental UV-Vis absorption spectra for this compound are not extensively detailed in the surveyed literature, the electronic transitions are expected to be characteristic of a substituted benzene ring. These typically include a strong absorption band around 200-220 nm (E-band) and a weaker, more structured band around 250-280 nm (B-band) arising from the π → π* transitions of the phenyl group. The presence of the fluorophenyl and mercaptan groups will influence the precise wavelength and intensity of these absorptions.

Raman Spectroscopy

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While crystallographic data for this compound itself is not detailed in the available literature, studies on its derivatives provide valuable structural information.

A 2024 study reported the synthesis and single-crystal X-ray diffraction analysis of 1-(4-fluorobenzyl)-5-bromolindolin-2,3-dione, a derivative of this compound. researchgate.net This analysis provided precise details about the molecular geometry, bond angles, and crystal packing. Furthermore, patents describing the synthesis of bis(4-fluorobenzyl)trisulfide, an anticancer drug candidate known as fluorapacin (B1684098), mention the use of single-crystal X-ray diffraction (SXRD) for its characterization, confirming the structure of this important derivative. sigmaaldrich.com

The crystallographic data for the derivative 1-(4-fluorobenzyl)-5-bromolindolin-2,3-dione (FBID) is presented below.

| Parameter | 1-(4-fluorobenzyl)-5-bromolindolin-2,3-dione (FBID) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Data sourced from a study on the synthesis and characterization of the FBID derivative. researchgate.net

These studies demonstrate that the 4-fluorobenzyl moiety can be readily incorporated into more complex molecular architectures, and its structural parameters can be precisely determined using XRD techniques.

Microscopic and Surface Characterization (e.g., FESEM, EDAX)

Field Emission Scanning Electron Microscopy (FESEM) and Energy Dispersive X-ray Analysis (EDAX) are used to investigate the surface morphology and elemental composition of materials, respectively. These techniques are particularly useful when a compound like this compound is used to functionalize a surface or is incorporated into a composite material. For instance, FESEM could visualize the changes in surface texture of a substrate after being coated with the mercaptan, while EDAX could confirm the presence and distribution of fluorine and sulfur, key elements in the molecule.

Despite the potential applications, specific studies utilizing FESEM or EDAX for the direct characterization of this compound or its derivatives were not identified in the surveyed literature.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to measure the thermal stability and phase changes of a material as a function of temperature. TGA tracks changes in mass with temperature, indicating decomposition, while DTA detects temperature differences between a sample and a reference, revealing exothermic or endothermic transitions like melting or crystallization.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the advanced characterization of this compound and its derivatives. These theoretical approaches provide deep insights into molecular properties, reactivity, and interactions, complementing experimental data and guiding further research.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of this compound. aps.org Methods like B3LYP and M06-2X, often paired with basis sets such as 6-31G(d) or cc-pVTZ, are utilized to perform these calculations. researchgate.netnih.gov Such studies can elucidate the distribution of electrons within the molecule, which is key to its chemical behavior.

Key electronic properties that can be determined include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's kinetic stability and electronic excitation potential. For derivatives, these calculations can predict how different substituents on the phenyl ring or modifications to the thiol group alter the electronic properties, influencing reactivity and potential applications. nih.gov While specific DFT studies on this compound are not extensively published, the principles are well-established for similar aromatic and thiol-containing compounds. aps.orgnih.gov

Reaction Mechanism Predictions and Validation

Computational methods are invaluable for predicting and validating the mechanisms of reactions involving this compound. For instance, in the synthesis of its derivatives, such as the S-alkylation reaction to form thioethers, DFT calculations can map the entire reaction pathway. nih.gov This involves identifying transition states, intermediates, and calculating the activation energies for each step. researchgate.netacs.org

Mechanistic studies can distinguish between different possible pathways, such as concerted versus stepwise mechanisms. researchgate.netrsc.org For example, in nucleophilic aromatic substitution (SNAr) reactions involving related fluoroarenes, computational analysis has been used to provide evidence for concerted mechanisms. acs.org By modeling the reaction of this compound with various electrophiles or in different solvent environments, researchers can predict the most favorable reaction conditions and the likely structure of the products. These theoretical predictions can then be validated against experimental findings, providing a comprehensive understanding of the reaction dynamics.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a critical computational technique used to correlate the chemical structure of a compound with its biological activity. This is particularly relevant for derivatives of this compound designed for therapeutic applications.

The table below summarizes the synthesis of several apocynin derivatives, including the one derived from this compound, highlighting the variations in structure that are central to SAR analysis. nih.gov

| Compound ID | R Group | Reagent Used |

| D31 | 2-chlorobenzyl | 2-chlorobenzyl mercaptan |

| D33 | benzyl (B1604629) | benzyl mercaptan |

| D34 | 4-fluorobenzyl | This compound |

This table is based on the synthesis of apocynin derivatives as described in related research. nih.gov

SAR studies on other scaffolds, such as quinolines, also explore the role of the 4-fluorobenzyl group in modulating activity against various biological targets. dntb.gov.uanih.gov These computational models guide the design of new derivatives with potentially enhanced potency and selectivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with biological macromolecules over time. nih.gov For biologically active derivatives of this compound, MD simulations can predict how these compounds bind to target proteins, such as enzymes or receptors. nih.gov

Starting with a known or modeled protein structure, a derivative of this compound can be docked into the active site. MD simulations are then run to observe the stability of the binding pose, the conformational changes in both the ligand and the protein, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govpitt.edu These simulations provide insights into the mechanism of action at an atomic level. Although specific MD studies focused on this compound derivatives are not widely available, this technique is a standard and powerful tool in drug discovery and computational biology for analogous systems. nih.gov

Applications of 4 Fluorobenzyl Mercaptan in Materials Science and Biological Chemistry

Role in Advanced Materials Synthesis

The distinct chemical characteristics of 4-Fluorobenzyl mercaptan have been harnessed to create novel materials with tailored properties, particularly in the realms of polymer science and nanotechnology.

Polymer and Supramolecular Chemistry

The introduction of fluorine into molecular structures can significantly influence their self-assembly properties. Research has shown that the substitution of a single hydrogen atom with a fluorine atom can have a profound effect on supramolecular hydrogelation. Specifically, 4-fluorobenzyl-diphenylalanine was demonstrated to form a transparent hydrogel, whereas its non-fluorinated counterpart, benzyl-diphenylalanine, did not form a gel under similar conditions. cookechem.com This highlights the critical role of the fluorobenzyl group, for which this compound is a key synthetic precursor, in driving the formation of ordered, self-assembling systems in water.

Furthermore, the thiol group of this compound makes it a suitable candidate for thiol-ene click chemistry reactions. This type of reaction is utilized in the synthesis of segmented thermoplastic polymers, where the thiol-maleimide reaction, for example, can be employed to create well-defined polymer architectures.

Nanomaterial Functionalization

In the field of nanotechnology, surface modification is crucial for tuning the properties of materials. This compound has been successfully used to functionalize two-dimensional materials like Molybdenum disulfide (MoS₂). nih.gov Studies have revealed that the mercaptan molecules anchor at sulfur vacancy sites on the MoS₂ nanosheets. This functionalization process partially "heals" these defects, leading to an enhancement in the material's photoluminescence intensity and a decrease in active sites for the hydrogen evolution reaction. nih.gov This demonstrates the utility of this compound in precisely modifying the optoelectronic properties of nanomaterials.

Medicinal Chemistry and Drug Discovery Applications

This compound is a significant precursor in the synthesis of a wide array of compounds with therapeutic potential, ranging from biologically active scaffolds to targeted anti-cancer agents and prodrugs.

Synthesis of Biologically Active Scaffolds

The reactivity of the thiol group allows this compound to be incorporated into diverse molecular frameworks, serving as a foundational element for biologically active molecules. For instance, it has been used in the stereoselective synthesis of (+)-neoisopulegol-based thiol adducts. In these reactions, the mercaptan participates in a Michael addition to an α,β-unsaturated γ-lactone, yielding various thiol analogs with potential antimicrobial properties. google.com

One such synthesized compound is (3R,3aS,6R,7aS)-3-(((4-Fluorobenzyl)thio)methyl)-6-methylhexahydrobenzofuran-2(3H)-one, which was produced in a 76% yield. google.com

| Synthesized Compound | Starting Mercaptan | Yield |

| (3R,3aS,6R,7aS)-3-(((4-Fluorobenzyl)thio)methyl)-6-methylhexahydrobenzofuran-2(3H)-one | This compound | 76% |

| (3R,3aS,6R,7aS)-3-((Benzylthio)methyl)-6-methylhexahydrobenzofuran-2(3H)-one | Benzyl (B1604629) mercaptan | 80% |

| (3R,3aS,6R,7aS)-3-(((4-Methoxybenzyl)thio)methyl)-6-methylhexahydrobenzofuran-2(3H)-one | 4-Methoxybenzyl mercaptan | 73% |

This table presents data on the synthesis of neoisopulegol-based thiol adducts, showing the yield obtained from different substituted benzyl mercaptans. google.com

Additionally, this mercaptan is a reactant in the synthesis of dimeric trioxane (B8601419) sulfones, a class of compounds investigated for their potent antimalarial activity. chemdad.com

Development of Anti-cancer Agents (e.g., Survivin Inhibitors, Anti-Glioma Compounds, Fluorapacin (B1684098) Analogs)

The 4-fluorobenzyl motif is a recurring structural feature in several classes of anti-cancer agents.

Survivin Inhibitors: Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many human cancers, making it an attractive target for drug development. google.com Analogs of a known survivin inhibitor, UC-112, have been synthesized where the 4-fluorobenzyl group plays a key role. For example, the compound 5-(((4-fluorobenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (4a) demonstrated notable anti-proliferative activity. google.comnih.gov While this compound features a 4-fluorobenzyl ether, the mercaptan is a closely related and synthetically relevant source for the fluorobenzyl moiety. The introduction of the fluorine atom, compared to an unsubstituted benzyl group, was part of a structure-activity relationship study to optimize potency. google.com

Anti-Glioma Compounds: Glioblastoma is an aggressive form of brain cancer with a poor prognosis. researchgate.net Researchers have designed and synthesized derivatives of apocynin, a natural compound, to evaluate their anti-glioma effects. frontiersin.org In this work, this compound was used as a key reagent to synthesize 2-((4-fluorobenzyl)thio)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (D34). frontiersin.orgsigmaaldrich.com This derivative was evaluated for its ability to penetrate the blood-brain barrier and for its anti-glioma activity. frontiersin.org

| Compound ID | Structure | Synthesis Note |

| D33 | 2-(Benzylthio)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | Synthesized from D11 and benzyl mercaptan. |

| D34 | 2-((4-Fluorobenzyl)thio)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | Synthesized from D11 and this compound. |

This table shows apocynin derivatives synthesized to evaluate anti-glioma activity. frontiersin.org

Fluorapacin Analogs: this compound is a direct precursor in the synthesis of the promising anti-cancer drug candidate fluorapacin, also known as bis(4-fluorobenzyl)trisulfide. google.comnih.gov Fluorapacin was developed through the optimization of a natural product, dibenzyl trisulfide. nih.gov Furthermore, this compound is employed in the synthesis of the primary degradation products of fluorapacin, namely bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide. nih.govgoogle.comgoogle.com The synthesis and study of these related substances are crucial for understanding the stability and degradation pathways of the active pharmaceutical ingredient. google.com Patents describe a large-scale synthetic process for fluorapacin that starts from this compound. google.comepo.org

Prodrug Design and Modulation of Pharmacological Profiles

Prodrugs are inactive compounds that are converted into active drugs in the body, a strategy often used to improve a drug's pharmacological properties. The development of compounds like fluorapacin (bis(4-fluorobenzyl)trisulfide), synthesized from this compound, can be considered within the context of prodrug design, where the trisulfide may release biologically active sulfur-containing species. epo.org

In other research, this compound was used to synthesize a dimeric trioxane sulfone analog. chemdad.com The parent structures in this class of compounds were noted for their chemical versatility, particularly a hydroxyl group that could be used to create carbamate (B1207046) and phosphate (B84403) prodrugs designed to be converted into the active alcohol form in vivo. chemdad.com This highlights the role of this compound in building complex molecules that are themselves part of, or candidates for, prodrug strategies aimed at enhancing therapeutic efficacy.

Antimicrobial and Antifungal Research

The scientific community has explored the potential of this compound as a precursor for compounds with antimicrobial and antifungal properties. The introduction of the 4-fluorobenzylthio moiety into various molecular scaffolds is a strategy aimed at discovering new therapeutic agents.

Detailed research findings indicate a variable degree of success. For instance, a derivative synthesized using this compound, specifically (3R,3aS,6R,7aS)-3-(((4-Fluorobenzyl)thio)methyl)-6-methylhexahydrobenzofuran-2(3H)-one, was evaluated for its biological activity. mdpi.com However, this particular thiol adduct did not demonstrate notable antimicrobial activity in the assays conducted. mdpi.com

Conversely, other derivatives have shown more promise. The compound 1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol is currently under investigation for its potential application as an antimicrobial agent. smolecule.com Similarly, research into sulfonamide derivatives, such as N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide, suggests that related compounds exhibit potent antibacterial properties. In these syntheses, this compound serves as a key reactant.

Table 1: Antimicrobial Research Findings for this compound Derivatives

| Compound/Derivative | Research Focus | Finding | Reference |

|---|---|---|---|

| (3R,3aS,6R,7aS)-3-(((4-Fluorobenzyl)thio)methyl)-6-methylhexahydrobenzofuran-2(3H)-one | Antimicrobial Activity | Showed no notable antimicrobial activity in the conducted assays. | mdpi.com |

| 1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol | Antimicrobial Properties | Currently being studied for potential use as an antimicrobial agent. | smolecule.com |

| N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide | Antibacterial Properties | Similar sulfonamide compounds are noted for potent antibacterial activity. |

Enzyme Inhibition and Modulation Studies

The unique chemical properties of this compound make it a valuable component in the design of enzyme inhibitors and modulators. The thiol group is known to interact with various biological targets, and the fluorinated benzyl group can influence binding affinity and metabolic stability.

Derivatives of this compound have been shown to inhibit specific enzymes. For example, the sulfonamide derivative N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide contains a moiety capable of inhibiting enzymes like carbonic anhydrase. Another example is 1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, which is synthesized from this compound and where the mercapto group is crucial for its enzyme inhibition capabilities.

Furthermore, this compound itself has been identified as a metabolite of more complex molecules with known biological activity. Bis(4-fluorobenzyl)trisulfide (BFBTS), a compound with potent anticancer activities, is known to be a microtubule polymerization inhibitor. researchgate.net Studies on its metabolism have identified para-fluorobenzyl-mercaptan (this compound) as one of its major metabolites. researchgate.net This suggests that the biological activity of BFBTS could be mediated, in part, by its metabolites. The mechanism may involve the modification of cysteine residues on key proteins, such as tubulin beta-4B chain (Tubb4b). researchgate.net

Research on the enzyme chloramphenicol (B1208) nitroreductase from Haemophilus influenzae explored how various substituents affect the enzyme's reduction activity. nih.gov While this study used the isomeric 4-chloro-2-fluorobenzyl mercaptan to synthesize a thioether derivative, the results are highly relevant. nih.gov They demonstrated that halogenated benzyl groups attached via a thioether linkage can significantly influence whether a compound acts as a good or moderate substrate for the enzyme, highlighting the role of such structures in modulating enzyme activity. nih.gov

Table 2: Enzyme Inhibition and Modulation by this compound and Its Derivatives

| Compound/Derivative | Target/Enzyme System | Type of Interaction | Reference |

|---|---|---|---|

| N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide | Carbonic Anhydrase | Potential Inhibition | |

| 1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Enzymes (unspecified) | Inhibition (Mercapto group is key) | |

| Bis(4-fluorobenzyl)trisulfide (BFBTS) | Microtubule Polymerization | Inhibition (4-F-benzyl mercaptan is a metabolite) | researchgate.net |

| 4-nitrobenzyl thioether of 4-chloro-2-fluorobenzyl mercaptan | Chloramphenicol Nitroreductase | Substrate/Modulation | nih.gov |

Bioconjugation Chemistry and Chemical Biology Probes